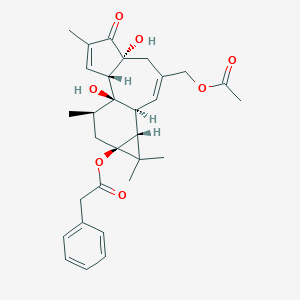

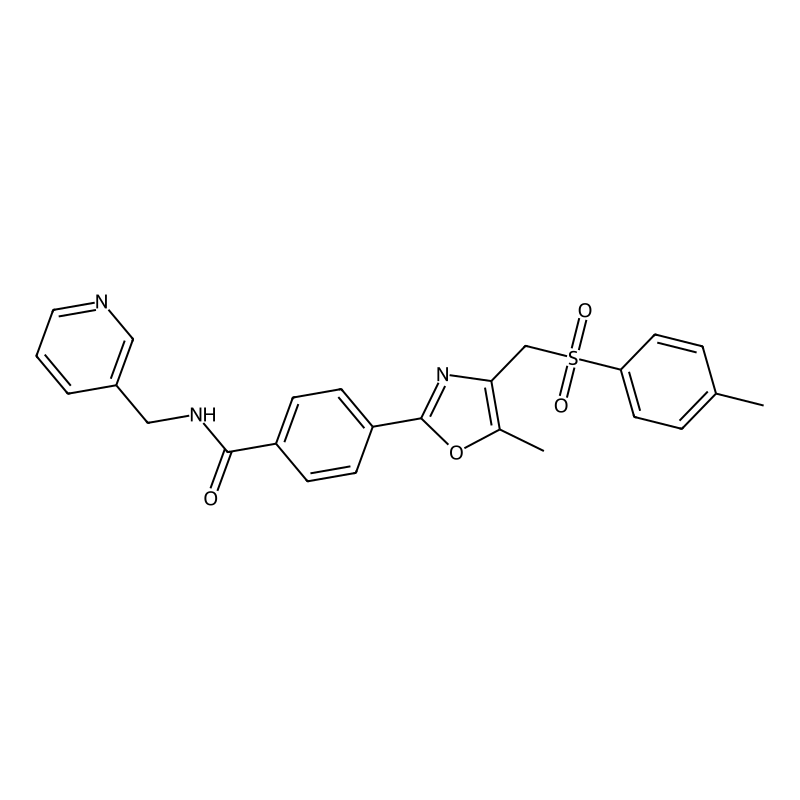

STF-118804

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

STF-118804 exerts its effects by precisely targeting a key metabolic process in cancer cells. The diagram below illustrates this multi-step mechanism and its downstream consequences.

This compound mechanism: NAMPT inhibition induces metabolic collapse and DNA damage, leading to apoptosis.

- Primary Target: this compound is a highly specific and potent inhibitor of NAMPT [1] [2]. This enzyme catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway [3] [4].

- Key Consequences: Inhibition of NAMPT leads to a rapid and severe depletion of intracellular NAD+ pools [3]. This depletion has two critical downstream effects:

- Metabolic Collapse: NAD+ is an essential cofactor for glycolysis. Its depletion reduces glucose uptake and lactate excretion, leading to a severe drop in ATP levels and activation of the energy-sensor AMPK, while inhibiting the growth-promoting mTOR pathway [3] [2].

- DNA Damage and Apoptosis: NAD+ is a crucial substrate for PARP enzymes involved in DNA repair. NAD+ depletion inhibits PARP activity, leading to accumulation of DNA damage, G2/M cell cycle arrest, and ultimately, programmed cell death [3] [5].

Experimental Efficacy Data

This compound has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.

| Cancer Type | Model System | Experimental Readout | Potency (IC₅₀/EC₅₀) | Key Findings | Citation |

|---|---|---|---|---|---|

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Human B-ALL cell lines (SEM, MV411, Nalm6, etc.) & primary pediatric ALL samples | Cell viability (72-hour assay) | Low nanomolar range (e.g., 26 nM in Nalm6 cells) | Induces apoptosis without cell cycle arrest; highly potent against MLL-translocated cells. | [1] [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC cell lines (Panc-1, PaTu8988t, SU86.86, Panc04.03) | Cell viability (MTT assay, 72-hour), colony formation in soft agar | Single-digit to low nanomolar range (sensitive lines: Panc-1, PaTu8988t) | Reduces glucose uptake, lactate excretion, and ATP levels; activates AMPK; inhibits mTOR. | [3] |

| In Vivo Efficacy (ALL) | Orthotopic xenograft mouse model (MV411 cells) | Animal survival, tumor burden | 25 mg/kg, twice daily, subcutaneous | Improves survival and effectively depletes leukemia-initiating cells. | [1] |

| In Vivo Efficacy (Pancreatic Cancer) | Orthotopic mouse model (Panc-1 cells) | Tumor size/weight (luminescence) | 25 mg/kg, intraperitoneal (3 weeks) | Reduces tumor growth with no significant toxicity reported. | [3] |

Key Experimental Protocols

The high-quality data for this compound is generated through standardized, well-established experimental methods.

In Vitro Cell Viability and Proliferation Assays

- Purpose: To determine the compound's potency in reducing cell viability or growth across various cancer cell lines [1] [3].

- Typical Protocol:

- Cell Seeding: Seed cells into 96-well plates at a density of approximately 6x10⁵ cells/mL [1].

- Compound Treatment: Add this compound in increasing concentrations. A common tested range is up to 10 µM [1].

- Incubation: Incubate cells at 37°C with 5% CO₂ for a standard duration of 72 hours [1] [2].

- Viability Measurement: Add a detection reagent (e.g., CellTiter-Blue, WST-1, or MTT) and incubate further. Fluorescence or absorbance is measured using a plate reader [1] [3].

- Data Analysis: Calculate inhibitory concentration (IC₅₀) values using software such as Prism or CalcuSyn [1].

In Vivo Efficacy Studies

- Purpose: To evaluate the anti-tumor activity and potential toxicity of this compound in a live animal model [1] [3].

- Commonly Reported Protocol:

- Model Generation: Establish an orthotopic xenograft model by implanting human cancer cells (e.g., MV411 for ALL, Panc-1 for pancreatic cancer) into immunodeficient mice [1] [3].

- Dosing: Administer this compound at a dose of 25 mg/kg [1] [3].

- Administration:

- Endpoints: Monitor key outcomes such as animal survival, tumor burden (via bioluminescence imaging or tumor weight), and markers of target engagement [1] [3].

Formulation and Pharmacological Properties

For preclinical research, proper formulation is critical for in vivo studies.

- Molecular Formula: C₂₅H₂₃N₃O₄S [1] [2]

- Molecular Weight: 461.53 g/mol [1] [2]

- CAS Number: 894187-61-2 [1] [2]

- Solubility: Highly soluble in DMSO (≥19.1 mg/mL), insoluble in water or ethanol [1] [6].

- In Vivo Formulations: Validated formulations include [1]:

- Clear Solution: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.

- Homogeneous Suspension: In carboxymethylcellulose sodium salt (CMC-Na).

Research Context and Comparison

This compound is part of a broader class of investigational NAMPT inhibitors. It is considered a next-generation inhibitor with high specificity [3] [7]. Other notable NAMPT inhibitors in research and development include FK866, CHS828, OT-82, and KPT-9274 [8] [5] [4].

A key challenge for this drug class has been clinical translation. Early NAMPT inhibitors showed promise but faced issues with toxicity (e.g., thrombocytopenia, gastrointestinal symptoms) and limited efficacy in initial clinical trials [5] [4]. Next-generation inhibitors like this compound and OT-82 aim to improve the therapeutic window through refined chemical structures and potentially better safety profiles [3] [5].

Summary for Researchers

This compound is a powerful and highly specific research tool for investigating NAMPT biology and targeting NAD+-dependent processes in cancer.

- Key Strength: Its high specificity and low nanomolar potency make it excellent for mechanistic studies in sensitive models, particularly certain leukemias and pancreatic cancers [1] [3].

- Mechanistic Insight: It effectively uncouples NAMPT inhibition from NAD+ depletion to downstream consequences like metabolic collapse, DNA damage, and apoptosis [3] [5].

- Research Utility: The well-documented experimental protocols and formulations provide a solid foundation for designing in vitro and in vivo studies to explore the therapeutic potential of NAMPT inhibition, both as a single agent and in combination therapies [1] [3].

References

- 1. This compound | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Apoptosis Inducer [medchemexpress.com]

- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Review of various NAMPT inhibitors for the treatment ... [frontiersin.org]

- 5. Inhibition of nicotinamide phosphoribosyltransferase ... [nature.com]

- 6. This compound - Potent Anticancer Agent Targeting Cancer ... [apexbt.com]

- 7. Structural Basis of Beneficial Design for Effective ... [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic ... [journals.plos.org]

NAMPT Inhibitor Mechanism of Action: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Then, I will now begin writing the main body of the in-depth technical guide.

Introduction to NAMPT Biology and NAD Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) represents a critical metabolic enzyme and a promising therapeutic target in oncology and other disease areas. As the rate-limiting enzyme in the mammalian NAD salvage pathway, NAMPT catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The central metabolic role of NAD derives from its function as an essential cofactor in numerous redox reactions and as a required substrate for NAD-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38. These enzymes play crucial roles in DNA repair, epigenetic regulation, calcium signaling, and cellular stress responses [1] [2].

Cancer cells typically exhibit accelerated NAD consumption due to their heightened metabolic demands and increased activity of NAD-consuming enzymes. The half-life of NAD in tumor cells is approximately 1 hour, compared to longer periods in normal cells, creating a dependency on continuous NAD synthesis to maintain viability [1] [2]. Many cancer cells cannot efficiently utilize the de novo pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid due to loss of expression of key enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT1). This metabolic vulnerability renders them particularly dependent on the NAMPT-mediated salvage pathway, providing a therapeutic window for NAMPT inhibition [1] [3].

NAMPT exists in two distinct forms: intracellular NAMPT (iNAMPT), which performs the canonical enzymatic function in NAD biosynthesis, and extracellular NAMPT (eNAMPT), which acts as a cytokine-like protein involved in inflammation and immunoregulation. eNAMPT has been shown to activate Toll-like receptor 4 (TLR4) signaling, leading to NF-κB activation and subsequent production of pro-inflammatory cytokines that may contribute to tumor progression and modulation of the tumor immune microenvironment [2] [3]. The dual nature of NAMPT presents both challenges and opportunities for therapeutic targeting, as inhibitors must be designed to appropriately address both forms depending on the therapeutic context.

Table 1: Key Characteristics of NAMPT Forms

| Characteristic | Intracellular NAMPT (iNAMPT) | Extracellular NAMPT (eNAMPT) |

|---|---|---|

| Primary Function | NAD biosynthesis via salvage pathway | Cytokine-like signaling |

| Cellular Location | Cytoplasm | Extracellular space, circulating in blood |

| Key Interactions | Substrates: NAM, PRPP | Receptor: TLR4 |

| Role in Cancer | Sustains NAD levels for cancer cell metabolism | Promotes inflammation, angiogenesis, immune modulation |

| Therapeutic Targeting | Enzyme active site inhibitors | Potential antibody-based approaches |

NAMPT Inhibitor Mechanisms and Structural Insights

Molecular Mechanisms of Enzyme Inhibition

NAMPT inhibitors function through competitive inhibition at the enzyme's active site, specifically targeting the nicotinamide binding pocket. Structural analyses reveal that most NAMPT inhibitors feature a heterocyclic pharmacophore that mimics the nicotinamide moiety of the natural substrate, enabling these compounds to effectively compete with nicotinamide for binding. Upon binding, these inhibitors form critical hydrogen bonds with key amino acid residues including Asp313, His191, and Ser241, effectively blocking the enzyme's catalytic activity [1] [4]. The inhibition of NAMPT results in rapid depletion of intracellular NAD pools, leading to severe disruption of cellular energy metabolism and inhibition of NAD-dependent processes essential for cancer cell survival.

The molecular events following NAMPT inhibition follow a predictable sequence. Initially, NAD levels decline rapidly, often within hours of inhibitor exposure. This NAD depletion impairs glycolytic capacity and mitochondrial function, reducing ATP production. Consequently, cells experience energy crisis and activation of stress response pathways. The critical downstream effects include disruption of DNA repair mechanisms due to impaired PARP activity, altered gene expression and metabolism due to reduced sirtuin function, and ultimately induction of caspase-dependent apoptosis or other forms of cell death such as oncosis [1] [5]. The dependency of cancer cells on continuous NAD synthesis makes them particularly vulnerable to this sequence of metabolic disruptions.

Structural Biology of Inhibitor Binding

High-resolution crystal structures of NAMPT in complex with various inhibitors have provided invaluable insights into the molecular basis of inhibition. NAMPT functions as a homodimeric enzyme with two identical active sites located at the dimer interface. Each monomer contributes residues to both active sites, creating an extensive binding pocket that accommodates both the nicotinamide analog and the PRPP substrate [6] [4]. The active site can be conceptually divided into three regions: the nicotinamide-binding pocket, a central tunnel, and the PRPP-binding site. Most inhibitors primarily occupy the nicotinamide-binding pocket and extend into the adjacent tunnel, effectively blocking substrate access.

Comparative structural analyses of inhibitor-NAMPT complexes reveal important differences in binding interactions that explain variations in potency. For example, the classic inhibitor FK866 (also known as APO866) forms a critical hydrogen bond with Ser241 and exhibits hydrophobic interactions with Arg349, contributing to its high affinity (IC50 = 1.60 ± 0.32 nM) [4]. In contrast, the inhibitor MS0 lacks interaction with Ser241 and instead forms water-mediated hydrogen bonds with His191 and Val350, resulting in somewhat lower potency (IC50 = 9.08 ± 0.90 nM) [4]. These structural insights guide rational drug design efforts aimed at optimizing inhibitor interactions with key residues to enhance potency and overcome resistance mechanisms.

Table 2: Comparison of Representative NAMPT Inhibitors

| Inhibitor | Biochemical IC50 | Cellular Anti-proliferative IC50 | Key Structural Features | Development Status |

|---|---|---|---|---|

| FK866 | 1.60 ± 0.32 nM | 2.21 ± 0.21 nM (HepG2) | Pyridyl group; H-bond with Ser241 | Phase II clinical trials |

| CHS828 | Not specified | Low nanomolar range | Cyanoguanidine core | Phase I clinical trials |

| MS0 | 9.08 ± 0.90 nM | 510.01 ± 162.09 nM (HepG2) | Thiourea connector; water-mediated H-bonds | Preclinical |

| MS7 | 0.93 ± 0.29 nM | >10 μM (multiple lines) | Benzyl-substituted piperazine | Preclinical |

| GNE-618 | Sub-nanomolar | Not specified | Optimized for resistant mutations | Preclinical |

| OT-82 | Not specified | Not specified | Specific for hematological malignancies | Preclinical |

Resistance Mechanisms to NAMPT Inhibitors

Mutation-Based Resistance

The emergence of resistance poses a significant challenge to the clinical efficacy of NAMPT inhibitors. Structural and functional studies have identified specific point mutations in the NAMPT gene that confer resistance by altering the inhibitor binding site while largely preserving enzymatic function. The most frequently encountered mutations occur at glycine 217 (G217), which is located near the inhibitor-binding pocket. Substitutions of this residue with arginine (G217R), alanine (G217A), or valine (G217V) introduce steric hindrance or alter the electrostatic environment, reducing inhibitor binding affinity without completely abrogating catalytic activity [6]. The G217R mutation, in particular, confers broad resistance to multiple inhibitor classes, including FK866, GMX1778, and GNE-618, complicating the development of effective sequential therapies.

A more nuanced resistance mechanism involves mutations at serine 165 (S165), located distal to the active site. Structural analyses reveal that S165F and S165Y mutations cause allosteric effects by unwinding an α-helix that participates in PRPP binding, thereby altering the enzyme's conformational dynamics and reducing inhibitor affinity [6]. Interestingly, these mutations confer differential resistance patterns, with strong resistance to GNE-618 but only moderate resistance to FK866 and GMX1778. This selectivity suggests that the structural determinants of binding vary among inhibitor classes, providing opportunities to develop next-generation compounds that can overcome specific resistance mutations. Additional resistance mechanisms include NAMPT amplification, which increases enzyme expression to overcome competitive inhibition, and dimer interface mutations such as D93del and Q388R that may affect protein stability and function [6].

Metabolic Adaptations and Compensation Pathways

Cancer cells can develop resistance through metabolic reprogramming that bypasses the NAMPT-dependent salvage pathway. The most well-characterized bypass mechanism involves reexpression or upregulation of NAPRT1, enabling cells to utilize the Preiss-Handler pathway for NAD synthesis from nicotinic acid (NA) [6]. This adaptation highlights the importance of patient stratification strategies based on NAPRT1 status in clinical trials of NAMPT inhibitors. Additional compensatory mechanisms include increased expression of nicotinamide riboside kinase (NMRK), which allows cells to utilize extracellular nicotinamide riboside (NR) as an NAD precursor, and enhanced activity of the de novo synthesis pathway from tryptophan in some cellular contexts.

The tumor microenvironment may also contribute to resistance through metabolic cooperation. Studies suggest that stromal cells in the tumor microenvironment can secrete NAD precursors that cancer cells uptake and utilize to bypass NAMPT inhibition. This paracrine rescue mechanism represents a non-cell-autonomous form of resistance that must be considered in therapeutic development. Additionally, cancer cells can develop reduced reliance on NAD-dependent processes through metabolic adaptations such as decreased PARP activity or altered energy metabolism pathways that minimize the impact of NAD depletion. Understanding these diverse resistance mechanisms is crucial for developing rational combination therapies and sequential treatment strategies that can delay or prevent resistance emergence.

Therapeutic Strategies and Development Landscape

Monotherapy Approaches

The development of NAMPT inhibitors as monotherapies has yielded several promising clinical candidates, though challenges remain. First-generation inhibitors including FK866 (APO866), CHS828, and its prodrug GMX1777 demonstrated robust anti-tumor activity in preclinical models but showed limited efficacy in clinical trials, with dose-limiting toxicities such as thrombocytopenia, gastrointestinal toxicity, and potential retinal and cardiac effects [1] [2]. These adverse effects are largely mechanism-based, resulting from NAD depletion in normal tissues, particularly those with high metabolic rates. The narrow therapeutic window observed in early trials prompted the development of improved compounds with better pharmacokinetic properties and enhanced therapeutic indices.

Recent efforts have focused on optimizing inhibitor properties to overcome the limitations of first-generation compounds. Structure-based drug design has yielded inhibitors with improved potency and reduced off-target effects. For example, OT-82 has demonstrated preferential activity in hematological malignancies with an potentially improved safety profile [1]. Additionally, the novel inhibitor MS0 and its optimized analogues represent chemically distinct scaffolds with nanomolar potency, though cellular activity remains challenging due to factors such as poor target engagement in living cells [5] [4]. The disconnect between biochemical potency and cellular efficacy, as observed with MS7 (IC50 = 0.93 nM vs cellular IC50 > 10 μM), highlights the importance of optimizing cellular permeability and target engagement in addition to binding affinity [5].

Rational Combination Strategies

To enhance efficacy and overcome resistance, numerous combination strategies have been explored preclinically and clinically. NAMPT inhibitors show synergistic activity with various chemotherapeutic agents, including fluorouracil in gastric cancer models, bortezomib in multiple myeloma, and platinum-based agents in solid tumors [1] [3]. The mechanistic basis for these synergies often involves exacerbation of metabolic stress or impairment of DNA repair pathways. For instance, NAMPT inhibition depletes NAD required for PARP activity, potentially enhancing the cytotoxicity of DNA-damaging agents. Additionally, the combination of NAMPT inhibitors with NAPRT1 deficiency represents a synthetic lethal approach that can be exploited through patient selection or by combining NAMPT inhibitors with drugs that suppress NAPRT1 expression.

Emerging combination approaches leverage our growing understanding of tumor immunology and the tumor microenvironment. NAMPT inhibitors can modulate the tumor immune microenvironment by reducing NAD levels in tumor-associated immune cells, potentially altering the balance between immunosuppressive and immunostimulatory populations [2] [3]. Preclinical evidence suggests that NAMPT inhibition may enhance the efficacy of immune checkpoint inhibitors by targeting immunosuppressive cell populations, though this approach requires further validation. Additionally, combinations with metabolic inhibitors targeting complementary pathways, such as glycolysis or glutaminolysis, may create synthetic lethal interactions that enhance anti-tumor efficacy while sparing normal tissues.

Emerging Therapeutic Directions

Several innovative approaches are expanding the therapeutic potential of NAMPT targeting beyond traditional small molecule inhibitors. Dual-targeting inhibitors represent a promising strategy to enhance efficacy and overcome resistance. For example, recent work has described the development of PDEδ/NAMPT dual inhibitors that simultaneously target KRAS signaling through PDEδ inhibition and metabolic stress through NAMPT inhibition [7]. These compounds demonstrated superior antitumor efficacy in KRAS-mutant pancreatic cancer models compared to single-target inhibitors, highlighting the potential of polypharmacology approaches in challenging cancer contexts.

Antibody-drug conjugates (ADCs) represent another innovative approach to enhance the therapeutic index of NAMPT inhibitors. By conjugating NAMPT inhibitor warheads to tumor-targeting antibodies, ADCs can theoretically deliver higher drug concentrations to tumor cells while minimizing exposure to normal tissues [1]. Early evidence suggests that NAMPTi-ADCs may overcome the hematological toxicities that limit conventional NAMPT inhibitors, though this approach remains in preclinical development. Additionally, the discovery of NAMPT activators for non-oncological indications highlights the diverse therapeutic potential of targeting this enzyme. Small molecule NAMPT activators such as SBI-797812 and N-PAMs have shown promise in raising NAD levels in models of neurodegenerative disease, chemotherapy-induced peripheral neuropathy, and metabolic disorders, suggesting a broader therapeutic landscape for NAMPT modulation [8] [9].

Experimental Protocols and Methodologies

Biochemical Assays for NAMPT Inhibition

The evaluation of NAMPT inhibitor potency typically begins with biochemical enzyme activity assays using recombinant human NAMPT. A widely employed method is a coupled enzyme assay that measures NAMPT activity through the continuous detection of NAD formation. In this assay, NAMPT catalyzes the formation of NMN from nicotinamide and PRPP, followed by conversion of NMN to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD is then cyclically reduced and oxidized in the presence of alcohol dehydrogenase and ethanol, allowing for spectrophotometric or fluorometric monitoring of NAD formation [8] [5]. This continuous assay format provides robust measurement of enzyme kinetics and inhibitor IC50 values.

For high-throughput screening applications, a fluorescence-based endpoint assay detecting NMN derivatives may be employed. In this method, the enzymatic product NMN is converted to a fluorescent derivative through reaction with ketone compounds under specific conditions, allowing direct quantification of NAMPT activity [5]. This assay typically exhibits excellent sensitivity and reproducibility, with Z' factors >0.7, making it suitable for large-scale compound screening. For determination of inhibitor binding affinity, isothermal titration calorimetry (ITC) provides direct measurement of binding constants (KD), enthalpy changes (ΔH), and stoichiometry (n), offering insights into the thermodynamic driving forces of inhibitor interactions [5]. These biochemical approaches provide the foundation for characterizing inhibitor potency and mechanism before advancing to cellular assays.

Cellular Target Engagement and Efficacy Assessment

Evaluating NAMPT inhibitor activity in cellular contexts requires assessment of both target engagement and functional consequences. The cellular thermal shift assay (CETSA) has emerged as a powerful method for directly evaluating target engagement in living cells. This technique exploits the principle that ligand binding stabilizes proteins against thermal denaturation. Cells are treated with inhibitors, heated to different temperatures, and the remaining soluble NAMPT is quantified by immunoblotting [5]. CETSA can directly demonstrate cellular target engagement and explain discrepancies between biochemical and cellular potency, as observed with MS7 which showed excellent biochemical activity (IC50 = 0.93 nM) but poor cellular activity due to insufficient target engagement [5].

The functional consequences of NAMPT inhibition are typically assessed through measurement of intracellular NAD levels and cell viability. NAD quantification can be performed using enzymatic, colorimetric, or liquid chromatography-mass spectrometry (LC-MS/MS) methods. For cell viability assessment, the sulforhodamine B (SRB) assay or CCK-8 assay are commonly employed, providing robust measurement of anti-proliferative effects across multiple cancer cell lines [5] [4]. Additionally, mechanisms of cell death can be characterized through annexin V/propidium iodide staining for apoptosis, measurement of ATP depletion, and assessment of reactive oxygen species generation. These cellular assays provide critical information on the functional consequences of NAMPT inhibition and help establish the relationship between NAD depletion and cell death in different cellular contexts.

Table 3: Standard Experimental Protocols for NAMPT Inhibitor Evaluation

| Assay Type | Key Reagents/Methods | Output Parameters | Considerations/Limitations |

|---|---|---|---|

| Biochemical NAMPT Activity | Recombinant NAMPT, PRPP, nicotinamide, ATP, coupling enzymes | IC50, enzyme kinetics | May not reflect cellular context |

| Cellular NAD Measurement | NAD extraction kits, LC-MS/MS, enzymatic cycling assays | NAD/NADH levels over time | Rapid NAD turnover requires careful timing |

| Anti-proliferative Activity | SRB assay, CCK-8 assay, colony formation | IC50, GI50 | Culture conditions affect baseline NAD |

| Target Engagement (CETSA) | Compound treatment, thermal challenge, NAMPT immunoblotting | Thermal shift (ΔTm) | Requires specific NAMPT antibody |

| Binding Affinity (ITC) | Purified NAMPT, inhibitor titration | KD, ΔH, ΔS, n | High protein consumption |

| Crystal Structure Analysis | Protein crystallization, X-ray diffraction | Atomic-resolution binding mode | Technically challenging |

Conclusion and Future Perspectives

The development of NAMPT inhibitors represents a promising approach to targeting cancer metabolism, with several compounds advancing to clinical trials. The mechanistic foundation for this approach is well-established, relying on the dependency of many cancer cells on the NAMPT-mediated NAD salvage pathway to support their elevated metabolic demands and NAD consumption. Structural biology efforts have provided detailed insights into inhibitor binding modes and resistance mechanisms, enabling rational design of improved compounds. However, challenges remain in achieving sufficient therapeutic windows and overcoming inherent and acquired resistance.

Future directions in the NAMPT inhibitor field will likely focus on several key areas. First, biomarker-driven patient selection strategies, particularly based on NAPRT1 status, may enhance therapeutic efficacy by identifying tumors most vulnerable to NAMPT inhibition. Second, the development of novel therapeutic modalities such as dual inhibitors and antibody-drug conjugates may improve tumor specificity and overcome resistance mechanisms. Third, combination strategies with immunotherapeutic agents and other targeted therapies may leverage the immunomodulatory effects of NAMPT inhibition and create synthetic lethal interactions. Finally, a deeper understanding of the tissue-specific toxicities associated with NAMPT inhibition may guide dosing schedules or rescue strategies that mitigate adverse effects while maintaining anti-tumor efficacy.

References

- 1. Review of various NAMPT for the treatment of cancer - PMC inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances in NAMPT : A Novel... Inhibitors [frontiersin.org]

- 3. and treatment progress of NAD pathway related... Mechanism research [cancerci.biomedcentral.com]

- 4. Crystal structure-based comparison of two NAMPT inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel small-molecule inhibitors ... [nature.com]

- 6. Structural Basis for Resistance to Diverse Classes of NAMPT ... [journals.plos.org]

- 7. of Potent PDEδ/ Discovery Dual NAMPT : Inhibitors ... Preclinical [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Optimization, and Structure–Activity Relationships ... [pmc.ncbi.nlm.nih.gov]

- 9. of small-molecule activators of nicotinamide... Discovery [nature.com]

NAMPT and the Core NAD Salvage Pathway

NAMPT catalyzes the rate-limiting step in the predominant mammalian pathway for NAD+ biosynthesis [1] [2] [3]. This "salvage" process recycles nicotinamide (NAM), a by-product of NAD+-consuming enzymes, back into usable NAD+ [1] [4].

The pathway follows two key steps:

- NAMPT converts Nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN) [1] [5].

- NMN Adenylyltransferases (NMNATs) then convert NMN into NAD+ [1] [6].

This cycle is crucial for maintaining NAD+ levels, especially under conditions of high consumption or stress [1]. The table below summarizes the core components.

| Component | Role in NAD+ Salvage Pathway |

|---|---|

| NAMPT | Rate-limiting enzyme; catalyzes the formation of NMN from NAM and PRPP [1] [2]. |

| NMNAT1, 2, 3 | Enzymes that convert NMN to NAD+; localized to different subcellular compartments (nucleus, cytoplasm, mitochondria) [6]. |

| Nicotinamide (NAM) | Primary precursor; a by-product of NAD+-consuming enzymes (Sirtuins, PARPs, CD38) [1] [4]. |

| Nicotinamide Riboside (NR) | An alternative precursor that is first phosphorylated to NMN by NRKs [2] [3]. |

The NAD+ salvage pathway is a continuous cycle of consumption and regeneration.

Regulatory Mechanisms of NAMPT

NAMPT's activity is tightly controlled through multiple mechanisms, positioning it as a key node in cellular signaling.

- Energy Sensing: A 2025 study revealed that NAMPT directly senses cellular energy status. ATP acts as an allosteric activator, while AMP is a potent inhibitor. Under energy stress (e.g., fasting), rising AMP levels inhibit NAMPT, thereby slowing NAD+ salvage to conserve resources [5].

- Transcriptional and Circadian Control: The expression of the NAMPT gene is regulated by circadian clock proteins (CLOCK-BMAL1), creating a feedback loop with SIRT1 that drives daily oscillations in NAD+ levels [1].

- Compartmentalization: NAMPT exists in two distinct pools. Intracellular NAMPT (iNAMPT) maintains NAD+ pools inside the cell. Extracellular NAMPT (eNAMPT) is secreted into the bloodstream (primarily from adipose tissue) and can function as a cytokine or hormone, influencing NAD+ biosynthesis in distant tissues [1] [2].

Subcellular Localization of NAD+ Salvage

Cells maintain separate NAD+ pools in different compartments, each with its own salvage machinery. Neuronal mitochondria possess a complete NAMPT-mediated salvage pathway with NAMPT and NMNAT3 localized in the mitochondrial matrix [6]. The table below shows how compartmentalization affects bioenergetics.

| Subcellular Compartment | Key Salvage Enzymes | Primary Bioenergetic Role |

|---|---|---|

| Cytoplasm | NMNAT2 | Has a larger effect on glycolytic flux [6]. |

| Nucleus | NMNAT1 | Has a larger effect on glycolytic flux [6]. |

| Mitochondria | NAMPT, NMNAT3 | Has a larger effect on basal and ATP-production linked mitochondrial respiration [6]. |

NAMPT as a Therapeutic Target

The decline of NAD+ during aging and in various diseases is often linked to reduced NAMPT expression or activity, making it a promising therapeutic target [1] [3].

Therapeutic Strategies: Research focuses on:

- NAMPT Activators: Compounds like the NATs can counteract AMP-mediated inhibition and show neuroprotective effects in energy-depleted conditions [5].

- NAD+ Precursor Supplementation: Providing substrates like Nicotinamide Riboside (NR) or NMN can bypass the rate-limiting NAMPT step to boost NAD+ levels [1] [3].

- eNAMPT Neutralization: Using antibodies to block the pro-inflammatory, cytokine-like functions of eNAMPT can alleviate conditions like colitis and radiation pneumonitis [1].

Key Disease Implications:

- Aging & Metabolic Disorders: Age-related decline in NAMPT contributes to mitochondrial dysfunction, DNA damage, and metabolic syndrome. Restoring NAD+ via precursors improves metabolic health and muscle function in aged mice [1] [3] [7].

- Cancer: NAMPT is often upregulated in tumors to support their high metabolic demands. It also modulates the tumor microenvironment to promote immune evasion, making NAMPT inhibitors an active area of oncological research [1].

- Neurodegeneration & Ischemia: NAMPT overexpression is neuroprotective in models of ischemic stroke, suppressing mitochondrial dysfunction and preventing the translocation of apoptosis-inducing factor (AIF) [6].

Key Experimental Workflows

Key methodologies from recent studies illustrate how NAMPT function is investigated.

- Metabolite-Protein Interaction Mapping: To identify AMP as an endogenous NAMPT inhibitor, researchers extracted metabolites from the livers of fasted mice, exposed them to recombinant NAMPT, and used liquid chromatography-mass spectrometry (LC-MS) to identify bound metabolites [5].

- Studying Subcellular NAD+ Salvage: To investigate the mitochondrial salvage pathway, scientists use:

- Subcellular Fractionation: Isolating pure mitochondrial, cytosolic, and nuclear fractions from tissues or primary neurons.

- Gene Knockdown: Using siRNA to selectively knock down NMNAT1, NMNAT2, NMNAT3, or NAMPT to assess their distinct roles in bioenergetics.

- Bioenergetic Profiling: Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to quantify mitochondrial respiration and glycolysis following genetic manipulation [6].

The mechanism of NAMPT inhibition by AMP during energy stress.

Key Takeaways for Researchers

- Central Role: NAMPT is non-redundant for NAD+ homeostasis; its knockout is embryonically lethal [5].

- Dynamic Regulation: Go beyond measuring expression levels. Assess NAMPT activity and its regulation by the AMP/ATP ratio, which is crucial under metabolic stress [5].

- Contextual Function: NAMPT's role is disease- and tissue-specific. It can be protective (neurodegeneration) or pathogenic (cancer), necessitating precise therapeutic strategies [1] [6].

References

- 1. Nicotinamide phosphoribosyltransferase in NAD+ ... [nature.com]

- 2. The function of nicotinamide phosphoribosyl transferase ... [pmc.ncbi.nlm.nih.gov]

- 3. NAD + biosynthesis, aging, and disease - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism: pathophysiologic mechanisms and ... [nature.com]

- 5. The NAMPT enzyme employs a switch that directly senses ... [sciencedirect.com]

- 6. Subcellular NAMPT-mediated NAD+ salvage pathways ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of the NAD + salvage pathway in enhancing ... [frontiersin.org]

next-generation NAMPT inhibitors development

New Molecules and Clinical Candidates

Recent medicinal chemistry efforts have yielded several promising new inhibitors with diverse scaffolds and improved profiles.

| Molecule / Candidate | Key Characteristics & Mechanism | Preclinical Evidence |

|---|---|---|

| JJ08, FEI191, FEI199 [1] | Novel small molecules with broad anticancer activity. | JJ08 completely eradicated tumor growth in a mouse xenograft model of hematological malignancies [1]. |

| KPT-9274 (ATG-019) [2] [3] | A later-generation inhibitor; also inhibits PAS kinase. | Clinical trials ongoing for advanced solid tumors, NHL, and AML; often administered with niacin (NA) to rescue on-target toxicity [2]. |

| OT-82 [2] [3] | Designed with a focus on hematological malignancies. | Selective cytotoxicity against hematological cancer cells; clinical trials ongoing for relapsed/refressed lymphoma [2] [3]. |

| A4276 [1] | Exploits synthetic lethality in NAPRT-deficient cancers. | Shows enhanced selective cytotoxicity; potential role in mitigating chemotherapy-induced peripheral neuropathy (CIPN) [1]. |

| T8 [4] [5] | Dual PD-L1/NAMPT inhibitor. | Oral bioavailability of 78.8% in mice; superior tumor growth inhibition vs. anti-PD-L1 antibody in melanoma models [5]. |

Experimental Protocols for Evaluation

For researchers developing NAMPT inhibitors, a standard preclinical evaluation workflow is crucial. The diagram below outlines the core experimental flow for assessing novel NAMPT inhibitors.

Figure 1: A generalized preclinical workflow for evaluating novel NAMPT inhibitors, from biochemical testing to in vivo models.

Key experimental methodologies include:

- In Vitro Enzymatic Assays: Use radioisotope-based or other biochemical assays to determine the compound's IC₅₀ value against the purified NAMPT enzyme [1].

- Cellular NAD⁺ Depletion Assays: Treat cancer cell lines with the inhibitor and measure intracellular NAD⁺ levels, typically using colorimetric or luminescent kits, to confirm on-target activity [1] [3].

- Cell Viability Assays: Evaluate the anti-proliferative effect (IC₅₀) across a panel of cancer cell lines using assays like MTT or CellTiter-Glo [1]. Combination studies with chemotherapeutics or PARP inhibitors are often performed to identify synergy [3].

- In Vivo Efficacy Studies: Test efficacy in mouse xenograft models (e.g., hematological malignancies, solid tumors) by monitoring tumor volume and conducting biomarker analysis [1] [4].

- Pharmacokinetic and Safety Studies: Profile absorption, distribution, metabolism, and excretion (ADME). Critically assess toxicities previously associated with NAMPT inhibitors, such as thrombocytopenia, retinal, and cardiac toxicity [6] [3].

Understanding and Overcoming Resistance

A key focus in next-generation development is understanding and overcoming drug resistance. The diagram below illustrates the primary mechanisms cancer cells use to resist NAMPT inhibition.

Figure 2: Major documented mechanisms of resistance to NAMPT inhibitors in cancer cells.

The main resistance mechanisms include:

- Upregulation of NAPRT: This allows cancer cells to bypass NAMPT blockade by using the Preiss-Handler pathway for NAD⁺ synthesis, making NAPRT expression a key biomarker for predicting sensitivity and resistance [2] [3].

- Acquired Mutations in NAMPT: Specific point mutations in the NAMPT gene can directly interfere with inhibitor binding, reducing drug efficacy [2].

- Overexpression of Drug Efflux Pumps: Increased expression of the ATP-binding cassette (ABC) transporter ABCB1 can actively pump NAMPT inhibitors out of the cell, reducing intracellular concentration [2].

Research and Market Context

The drive for new inhibitors is supported by a positive market outlook and clear biological rationale.

- Market Growth: The NAMPT inhibitors market is projected to grow significantly, with estimates ranging from USD 3.90 billion by 2032 (CAGR of 12.7%) to as high as USD 810 million by 2034 (CAGR of 30.2%), reflecting strong R&D investment and belief in the therapeutic approach [7] [8].

- Role in Cancer Biology: NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway. Many cancer cells overexpress NAMPT and are addicted to this pathway to sustain their high energy demands, DNA repair processes (via PARPs), and signaling activities, making them vulnerable to NAMPT inhibition [9] [6] [3].

The future of NAMPT targeting is likely to see increased integration of patient stratification biomarkers like NAPRT deficiency, more sophisticated dual-target agents, and the clinical translation of targeted delivery platforms [1] [4] [3].

References

- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 2. Mechanisms of resistance to NAMPT inhibitors in cancer [oaepublish.com]

- 3. Recent advances of targeting nicotinamide ... [sciencedirect.com]

- 4. Rational design of NAMPT-based dual inhibitors with ... [sciencedirect.com]

- 5. Rational design of NAMPT-based dual inhibitors with ... [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in NAMPT Inhibitors: A Novel ... [frontiersin.org]

- 7. NAMPT Inhibitors Market Trends, Share Forecast, 2025-2032 [coherentmi.com]

- 8. Prospects for the NAMPT Inhibitors Market in 2025-2034 [openpr.com]

- 9. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT ... [pmc.ncbi.nlm.nih.gov]

STF-118804 scientific background

Mechanism of Action

STF-118804 exerts its anticancer effects by specifically inhibiting NAMPT, the rate-limiting enzyme in the major NAD+ salvage pathway in mammals [1].

The diagram below illustrates how this compound inhibition of NAMPT triggers a cascade of metabolic and signaling events leading to cancer cell death.

Figure 1: Signaling pathway of this compound-induced cancer cell death. This compound inhibits NAMPT, depleting cellular NAD+. This leads to reduced glycolytic flux and ATP levels, triggering AMPK activation and mTOR inhibition, ultimately resulting in apoptosis. The effects can be rescued by adding exogenous NMN. [1] [2]

Quantitative Efficacy Data

This compound has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.

In Vitro Efficacy in Human Cancer Cell Lines

| Cell Line / Model | Cancer Type | Assay / Parameter | Reported IC50 / Efficacy | Source (Reference) |

|---|---|---|---|---|

| Panc-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability (MTT, 72h) | ~10 nM (IC50) | [1] [2] |

| PaTu8988t | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability (MTT, 72h) | ~10 nM (IC50) | [1] [2] |

| SU86.86 | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability (MTT, 72h) | ~25 nM (IC50) | [1] [2] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Cell Viability (72h) | 26 nM (IC50) | [3] |

| MV4-11 | Acute Myeloid Leukemia | Cell Viability (72h) | 3.8 µM (IC50) | [3] |

| NB1691 | Neuroblastoma | ATP Assay / Apoptosis | Significant reduction | [4] |

| Multiple PDAC lines | Pancreatic Cancer | Colony Formation (Soft Agar) | Concentration-dependent reduction | [1] [2] |

In Vivo Efficacy in Mouse Models

| Animal Model | Cancer Type | Dosage & Regimen | Key Results | Source |

|---|---|---|---|---|

| Mouse orthotopic PDAC (Panc-1) | Pancreatic Cancer | 25 mg/kg, i.p., 3 weeks | Reduced tumor size and weight; No significant toxicity | [1] [3] |

| Mouse orthotopic ALL | Acute Lymphoblastic Leukemia | 25 mg/kg, twice daily, s.c., 20 days | Improved survival; Inhibited tumor growth | [2] [3] [5] |

| Mouse xenograft (NB1691) | Neuroblastoma | Not Fully Specified | Blocked tumor growth | [4] |

Key Experimental Protocols

The preclinical data for this compound is generated through standardized in vitro and in vivo experiments.

In Vitro Cell Viability and Metabolic Assays

- Cell Viability (MTT/SRB/Trypan Blue): Cells are treated with increasing concentrations of this compound for 72 hours. Viability is measured via metabolic dyes (MTT), protein content (Sulforhodamine B, SRB), or direct cell counting with Trypan blue exclusion [1] [2].

- ATP Level Measurement: Cells are lysed after this compound treatment, and ATP concentration is determined using a colorimetric or luminescent kit by measuring absorbance at 570 nm [2] [4].

- NAD+ Level Quantification: NAD+ levels are measured from cell lysates using enzymatic cycling assays or commercial kits after a defined treatment period with this compound [2].

- Colony Formation (Soft Agar): Cells are suspended in soft agar with this compound and cultured for several weeks. The number of colonies formed is counted to assess anchorage-independent growth [1] [2].

- Western Blot Analysis: Treated cells are lysed, proteins are separated by SDS-PAGE, and transferred to membranes. Membranes are probed with antibodies against targets like p-AMPK, p-mTOR, N-MYC, and cleaved caspase-3, then visualized [2] [4].

In Vivo Efficacy Studies

- Orthotopic Xenograft Models: Cancer cells are implanted into the corresponding organ of immunodeficient mice. Mice are treated with this compound or vehicle control for several weeks.

- Endpoint Measurements: Tumor growth is monitored via bioluminescent imaging, caliper measurements, or terminal tumor weight. Survival is tracked as a key endpoint in aggressive models [1] [2] [4].

Therapeutic Potential and Combinations

This compound shows promise not only as a single agent but also in combination therapy.

- Additive Effects with Chemotherapy: In pancreatic cancer models, this compound combined with standard chemotherapeutics (gemcitabine, paclitaxel, etoposide) resulted in an additive decrease in cell viability and growth [1] [2].

- Synergy with Metabolic and Signaling Inhibitors: In neuroblastoma, combining this compound with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4].

- Activity against Cancer Stem Cells: A significant finding is that this compound can effectively reduce leukemia-initiating cells (stem cells) in bone marrow, which are often resistant to conventional therapies [2] [5].

Conclusion

This compound is a potent and specific NAMPT inhibitor with compelling preclinical efficacy across multiple cancer types. Its mechanism of action—inducing NAD+ depletion and metabolic collapse—is well-established. The compound has shown promising activity in vitro and in vivo, both alone and in combination with existing therapies, supporting its potential for further development as an anticancer therapeutic.

References

- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis Inducer [medchemexpress.com]

- 4. NAMPT Inhibition Induces Neuroblastoma Cell Death and ... [frontiersin.org]

- 5. This compound | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

In Vivo Dosing Protocol for STF-118804

The table below summarizes the key parameters for administering STF-118804 in mouse models of Acute Lymphoblastic Leukemia (ALL) [1] [2] [3].

| Parameter | Specification |

|---|---|

| Recommended Dose | 25 mg/kg [1] [2] [3] |

| Dosing Frequency | Twice daily (BID) [1] [2] [3] |

| Route of Administration | Subcutaneous (s.c.) injection [1] [2] [3] |

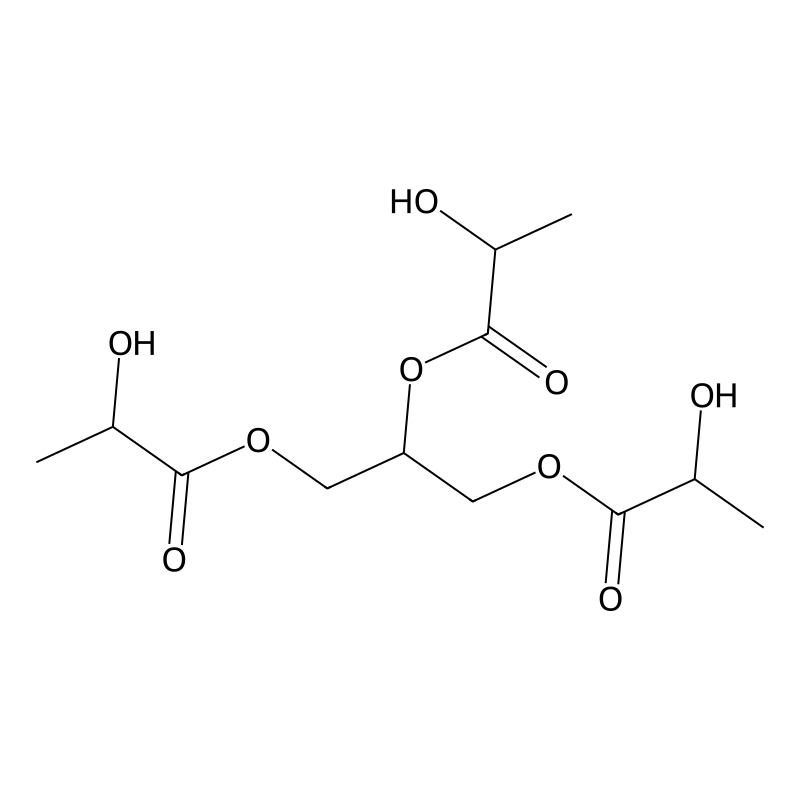

| Vehicle Formulation | 20% (w/v) [2-hydroxypropyl]-γ-cyclodextrin / 5% (v/v) DMSO [2] [3] |

| Study Duration (Example) | 20 days [2] |

Supporting Workflows & Experimental Design

The efficacy of this compound has been demonstrated in an orthotopic xenotransplant model of high-risk ALL. The typical workflow involves implanting leukemia cells (e.g., MV411) into mice, followed by treatment with the dosing regimen outlined above [1] [2]. This treatment has been shown to improve survival and effectively deplete leukemia-initiating cells [1] [2] [3].

The diagram below illustrates the logical sequence of this in vivo efficacy study.

Mechanism of Action and Key Assays

This compound is a highly specific competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [4] [1] [3]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse, impaired DNA damage repair, and ultimately, apoptosis in cancer cells [4] [5].

A critical experiment to confirm on-target activity is the NMN Rescue Assay. Adding exogenous Nicotinamide Mononucleotide (NMN), the product of the NAMPT reaction, can reverse the cytotoxic effects of this compound, rescuing both NAD+ levels and cell viability [5]. This assay is a key proof that the observed effects are due to NAMPT inhibition.

The flowchart below summarizes this mechanism and the corresponding validation assay.

Combination Therapy & Additional Context

- Combination with Chemotherapy: Preclinical studies in pancreatic cancer models show that this compound has an additive effect when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide [4] [6]. This suggests a potential strategy to enhance efficacy in other cancers, including ALL.

- Broader Preclinical Efficacy: While the 25 mg/kg dose is established for ALL, this compound has also shown significant efficacy in reducing tumor size in an orthotopic model of pancreatic ductal adenocarcinoma (PDAC), confirming its activity across multiple cancer types [4] [6].

- Comparison to Other Inhibitors: this compound is a next-generation NAMPT inhibitor. Other inhibitors mentioned in the literature include FK866 and the clinical-stage compound OT-82, which has been reported to have a favorable toxicity profile [7] [5].

Critical Experimental Considerations

- Vehicle Preparation: The solubility and stability of this compound are dependent on the correct preparation of the vehicle. Ensure the 20% [2-hydroxypropyl]-γ-cyclodextrin solution is freshly prepared in saline or water and properly mixed with DMSO [2].

- Confirmation of On-Target Activity: Especially in a new experimental system, always include an NMN rescue group to confirm that the observed effects are due to on-target NAMPT inhibition and not off-target toxicity [5].

- Monitoring Animal Health: Although this compound was reported to be well-tolerated in a 20-day ALL study, closely monitor animals for signs of toxicity, which for this drug class can include thrombocytopenia and gastrointestinal effects [5] [2].

References

- 1. - STF | NAMPT | Apoptosis | TargetMol 118804 [targetmol.com]

- 2. - STF | NAMPT | CAS 894187-61-2 | Buy 118804 - STF from... 118804 [invivochem.com]

- 3. - STF | CAS:894187-61-2 | NAMPT... | Manufacturer BioCrick 118804 [biocrick.com]

- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nicotinamide phosphoribosyltransferase ... [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic ... [pmc.ncbi.nlm.nih.gov]

STF-118804 Solubility and Stock Solution Preparation

The solubility of STF-118804 has been characterized primarily in DMSO. The table below summarizes the quantitative data available from different suppliers.

| Source | Solubility in DMSO | Note |

|---|---|---|

| Selleckchem [1] | 61 mg/mL (132.16 mM) | Validated by supplier; notes that moisture-absorbing DMSO reduces solubility. |

| TargetMol [2] | 46.2 mg/mL (100.1 mM) | Sonication is recommended to aid dissolution. |

| MedChemExpress (MCE) [3] | 25 mg/mL (54.17 mM) | Solution preparation requires ultrasonic treatment; notes that hygroscopic DMSO impacts solubility. |

| Tribioscience [4] | 47 mg/mL | - |

| Sigma-Aldrich [5] | 20 mg/mL | - |

| BioCrick [6] | ≥ 31 mg/mL | "≥" indicates soluble, but saturation is unknown. |

| ApexBio [7] | ≥19.1 mg/mL in DMSO | - |

Key Considerations for Stock Solution Preparation:

- Use Fresh, Anhydrous DMSO: Hygroscopic DMSO (that has absorbed moisture from the air) can significantly reduce the solubility of the compound. Use a fresh, sealed bottle of anhydrous DMSO [1] [3].

- Warm and Sonicate: For consistent and complete dissolution, warm the vial to 37°C and use a sonication water bath for a short period [6] [2].

- Aseptic Filtration: For cell culture work, sterilize the stock solution by filtering it through a 0.22 µm filter.

In Vitro Cell Culture Protocols

The following workflow and protocol detail the use of this compound for cell viability assays, based on published studies [8] [1].

Detailed Protocol for Cell Viability Assay [8] [1] [3]:

- Cell Seeding: Seed your chosen cell lines (e.g., pancreatic cancer PDAC lines like Panc-1, PaTu8988t, or B-ALL lines like MV4-11, NALM-6) in a 96-well plate at a density of approximately 6×10⁵ cells per milliliter (e.g., 100 µL per well). Include control wells with cells and medium only (untreated control) and wells with medium only (blank).

- Cell Adherence: Allow the cells to adhere and grow for about 24 hours in a standard incubator (37°C, 5% CO₂).

- Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final concentration range tested in research is typically from low nanomolar (e.g., 6.25 nM) up to 10 µM [8] [3]. Add the diluted compound to the cells. Ensure each concentration is tested in replicates (e.g., triplicate).

- Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

- Viability Measurement:

- MTT Assay: Add MTT reagent to each well and incubate for several hours. The viable cells will convert MTT to purple formazan crystals. Dissolve the crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm [8].

- CellTiter-Glo/Luminescence Assay: Add an equal volume of CellTiter-Glo reagent to each well. After incubation, measure the luminescent signal, which is proportional to the amount of ATP present, an indicator of metabolically active cells [1].

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (half-maximal inhibitory concentration) can then be determined using software such as GraphPad Prism.

In Vivo Dosing Formulations

For preclinical animal studies, this compound is not soluble in water and requires specific formulations. The table below lists two validated in vivo formulations.

| Formulation | Composition | Final Concentration | Administration & Notes |

|---|---|---|---|

| Homogeneous Suspension [1] | 0.5% Carboxymethyl cellulose (CMC-Na) | 5 mg/mL | Subcutaneous (s.c.) injection. A stable suspension. |

| Clear Solution [1] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1 mg/mL | Subcutaneous (s.c.) injection. Validated for stability when fresh. |

| Clear Solution [1] | 5% DMSO, 95% Corn Oil | 0.3 mg/mL | Suitable for oral gavage or intraperitoneal (i.p.) injection. |

Example In Vivo Dosing Regimen: In an orthotopic model of acute lymphoblastic leukemia, this compound was administered at 25 mg/kg, twice daily, via subcutaneous injection for 20 days, which significantly improved survival [1] [2]. In a pancreatic cancer model, 25 mg/kg administered via intraperitoneal injection for 3 weeks reduced tumor growth [3].

Mechanism of Action and Experimental Applications

This compound is a highly specific inhibitor of NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway [5] [8] [9]. Its mechanism leads to several downstream effects that can be measured in experiments.

Key Experimental Applications:

- Studying Cancer Metabolism: Use this compound to investigate the reliance of cancer cells on the NAD+ salvage pathway and to induce metabolic collapse [8].

- Targeting Cancer Stem Cells: The compound has shown efficacy in depleting leukemia-initiating cells (stem cells), making it a tool for studying this resistant cell population [5] [9].

- Combination Therapy Studies: this compound has shown additive effects when combined with chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [8] [10].

- Rescue Experiments: The effects of this compound can be reversed by adding exogenous NMN (Nicotinamide Mononucleotide), the immediate product of the NAMPT reaction, to confirm on-target mechanism [8].

Storage and Handling

- Powder: Store the solid powder at -20°C, desiccated [6] [4]. Under these conditions, it is stable for at least 2 years [4].

- Stock Solution: Aliquot and store DMSO stock solutions at -20°C or -80°C. While some suppliers indicate stability for up to 3 months at -20°C [4], it is generally recommended to use the solution shortly after preparation for optimal results [7].

I hope these detailed application notes and protocols assist your research on this compound. Should you require specific information on a different cell line or assay, please feel free to ask.

References

- 1. This compound | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. - STF | NAMPT | Apoptosis | TargetMol 118804 [targetmol.com]

- 3. This compound | Apoptosis Inducer [medchemexpress.com]

- 4. - STF , NAMPT inhibitor (TBI5640) – Tribioscience 118804 [tribioscience.com]

- 5. This compound = 98 HPLC 894187-61-2 [sigmaaldrich.com]

- 6. - STF | CAS:894187-61-2 | NAMPT... | Manufacturer BioCrick 118804 [biocrick.com]

- 7. This compound - Potent Anticancer Agent Targeting Cancer ... [apexbt.com]

- 8. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 9. STF 118804 | NAMPT [tocris.com]

- 10. Preclinical efficacy of the novel competitive NAMPT inhibitor... [pubmed.ncbi.nlm.nih.gov]

STF-118804 storage conditions -20°C

Biochemical Mechanism of Action

STF-118804 acts as a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to a severe depletion of intracellular NAD+ pools [1]. The resulting metabolic collapse is characterized by reduced glycolysis (decreased glucose uptake and lactate excretion) and a drop in ATP levels [1]. This energy crisis activates the energy-sensor AMPK (phosphorylating it at Thr172) while simultaneously inhibiting the mTOR growth pathway, ultimately triggering apoptosis (programmed cell death) in cancer cells [2] [1].

The following diagram illustrates this mechanism and its cellular consequences:

In Vitro Application Protocols

Cell Viability and Anti-Proliferation Assays

This compound demonstrates potent, nanomolar-range activity against various cancer cell lines [2] [1].

| Cell Line | Cancer Type | Assay | Incubation Time | EC₅₀ / IC₅₀ |

|---|---|---|---|---|

| NALM-6 (Human) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo | 72 hours | 0.026 µM [2] |

| Mouse B-ALL | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo | 72 hours | 0.061 - 0.072 µM [2] |

| Panc-1 (Human) | Pancreatic Ductal Adenocarcinoma (PDAC) | MTT / Trypan Blue | 72 hours | ~12.5 nM (approx. from graph) [1] |

| PaTu8988t (Human) | Pancreatic Ductal Adenocarcinoma (PDAC) | MTT / Sulforhodamine B | 72 hours | ~12.5 nM (approx. from graph) [1] |

| SUP-B15 (Human) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo | 72 hours | 1.1 µM [2] |

Detailed Protocol (MTT Assay in PDAC Cells) [1]:

- Cell Seeding: Plate PDAC cells (e.g., Panc-1, PaTu8988t) in 96-well plates at a standardized density.

- Compound Treatment: Add this compound in a concentration gradient (e.g., 6.25 nM to 25 nM). Prepare a stock solution in DMSO and dilute with culture medium; ensure the final DMSO concentration is the same in all wells, including the vehicle control.

- Incubation: Incubate cells with the compound for 72 hours at 37°C in a 5% CO₂ atmosphere.

- Viability Measurement: Add MTT reagent to each well and incubate for several hours. The viable cells will convert MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

- Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Additional In Vitro Assays:

- Anchorage-Independent Growth (Soft Agar Colony Formation): To assess malignant transformation, seed cells in soft agar and treat with this compound. The compound significantly reduces the number and size of colonies formed after 2-3 weeks [1].

- Apoptosis Detection: To confirm cell death mechanism, treat sensitive cells (e.g., MV4-11 leukemia cells) with this compound. Analyze cells using flow cytometry after Annexin V/propidium iodide staining, which demonstrates apoptosis induction without antecedent cell cycle arrest [3].

In Vivo Efficacy Protocols

This compound has shown efficacy in orthotopic mouse models of pancreatic cancer and acute lymphoblastic leukemia, with reduced tumor growth and improved survival [2] [1].

Detailed Protocol (Orthotopic Pancreatic Cancer Model) [1]:

- Animal Model: Nude mice (4-6 weeks old).

- Tumor Inoculation: Orthotopically implant Panc-1 cells expressing GFP-luciferase into the pancreas to establish tumors.

- Dosing Formulation: The specific formulation should be optimized, but commonly used in vivo formulations for similar compounds include 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline [4].

- Dosage and Administration: Administer 25 mg/kg of this compound via intraperitoneal (i.p.) injection.

- Dosing Schedule: Treat mice daily for a period of 3 weeks.

- Efficacy Monitoring: Monitor tumor growth periodically using in vivo bioluminescence imaging (IVIS) and measure final tumor weight and size at the endpoint. The study demonstrated that this regimen reduces tumor growth without significant toxicity [1].

Alternative Protocol (Leukemia Model) [2] [3]:

- Animal Model: Mice with orthotopic xenotransplants of high-risk ALL cells (e.g., MV4-11).

- Dosing Formulation: Can be formulated in a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin [4].

- Dosage and Administration: Administer 25 mg/kg via subcutaneous (s.c.) injection.

- Dosing Schedule: Administer twice daily for 20 days.

- Efficacy Endpoint: The primary endpoint is often survival, with this compound treatment significantly improving survival and depleting leukemia-initiating cells [2] [3].

Formulation and Handling

Solubility and Stock Solution Preparation:

- Solubility: this compound is highly soluble in DMSO (up to 47-61 mg/mL) [5] [4]. It is insoluble in water or ethanol [3] [4].

- Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles.

- Storage of Stock: Store aliquots at -20°C or preferably at -80°C for long-term storage (≥2 years). Solutions in DMSO are stable at -20°C for up to 3 months [5] [4].

In Vivo Formulation Examples: For animal studies, the DMSO stock must be further diluted into an injectable or oral formulation. Below are two validated examples for injection:

- 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline [4]. This is a common formulation for intraperitoneal injection.

- 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin in Saline [4]. This formulation was used in the leukemia model.

Critical Experimental Considerations

- Control Experiments: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound treatment) to account for any solvent effects.

- Rescue Experiments: To confirm that the effects are on-target via NAMPT inhibition, perform a rescue experiment by adding exogenous Nicotinamide Mononucleotide (NMN) alongside this compound. NMN should restore NAD+ levels and rescue cell viability [1].

- Combination Therapy: this compound shows additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].

- Handling Note: This product is for research use only and is not for human consumption [6] [2] [3].

References

- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Apoptosis Inducer [medchemexpress.com]

- 3. This compound | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. - STF | NAMPT | CAS 894187-61-2 | Buy 118804 - STF from... 118804 [invivochem.com]

- 5. - STF , NAMPT inhibitor (TBI5640) – Tribioscience 118804 [tribioscience.com]

- 6. - STF | RayBiotech 118804 [raybiotech.com]

Comprehensive Research Guide: STF-118804 in Orthotopic Xenograft Models for Cancer Research

Introduction to NAMPT Inhibition and STF-118804

Nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme in the NAD salvage pathway, which is responsible for regenerating nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM) in mammalian cells. NAD+ represents an essential cofactor in numerous cellular processes, including energy metabolism, DNA repair, and gene expression regulation. Due to their rapid proliferation and high metabolic demands, many cancer cells exhibit increased dependence on the NAMPT-mediated salvage pathway for maintaining adequate NAD+ pools, making this enzyme an attractive molecular target for anticancer therapy [1] [2].

This compound is a next-generation, highly specific NAMPT inhibitor discovered through sequential high-throughput chemical and functional genomic screens. This compound demonstrates improved potency compared to first-generation NAMPT inhibitors like FK866, with significant efficacy demonstrated across multiple cancer types in preclinical models. This compound specifically binds to the NAMPT active site, competitively inhibiting the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby disrupting NAD+ biosynthesis and triggering cancer cell death through metabolic collapse and impaired DNA repair mechanisms [3] [4]. The therapeutic rationale for targeting NAMPT with this compound stems from the documented overexpression of NAMT in various cancers and the particular vulnerability of certain cancer types to NAD+ depletion, creating a potential therapeutic window that can be exploited for selective anticancer activity.

Preclinical Efficacy Data Summary

Quantitative Analysis of this compound Efficacy Across Cancer Models

Table 1: In vitro efficacy of this compound across cancer cell lines

| Cancer Type | Cell Line | IC50 (nM) | Key Findings | Rescue by NMN |

|---|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma | Panc-1 | Nanomolar range | Reduced viability, metabolic collapse, inhibited colony formation | Yes |

| Pancreatic Ductal Adenocarcinoma | PaTu8988t | Nanomolar range | Reduced viability, decreased glucose uptake and lactate excretion | Yes |

| Pancreatic Ductal Adenocarcinoma | SU86.86 | Nanomolar range | Reduced viability, ATP depletion, AMPK activation/mTOR inhibition | Yes |

| Acute Lymphoblastic Leukemia | Multiple cell lines | 3.1-32.3 nM | Reduced viability, induced apoptosis, targeted leukemia stem cells | Yes |

| Neuroblastoma | NB1691 | Nanomolar range | Decreased ATP, induced apoptosis, reduced neurosphere formation | Not reported |

| Ewing Sarcoma | TC71, TC32, RDES | Similar to OT-82 | Impaired DNA damage repair, G2 cell-cycle arrest, apoptosis | Yes (for OT-82) |

Table 2: In vivo efficacy of this compound in orthotopic xenograft models

| Cancer Model | Implantation Method | Dosing Regimen | Treatment Duration | Key Outcomes |

|---|---|---|---|---|

| Pancreatic Cancer (Panc-1 Luc) | Orthotopic implantation into pancreas | Not specified | 21 days | Significant reduction in tumor size |

| Acute Lymphoblastic Leukemia | Orthotopic xenograft | Not specified | Not specified | Improved survival, inhibited tumor growth, reduced leukemia stem cells |

| Neuroblastoma (NB1691) | Subcutaneous xenograft | Not specified | Not specified | Blocked tumor growth |

| Ewing Sarcoma (TC71) | Subcutaneous xenograft (OT-82) | Oral administration | Varying cycles | Impaired tumor growth, prolonged survival, pharmacodynamic marker correlation |

Combination Therapy Efficacy

Research has demonstrated that this compound exhibits additive effects when combined with conventional chemotherapeutic agents. In pancreatic cancer models, combinations of this compound with gemcitabine, paclitaxel, or etoposide resulted in enhanced reduction of cell viability compared to monotherapy [1] [5]. Similarly, in Ewing sarcoma models, the NAMPT inhibitor OT-82 showed enhanced antitumor activity when combined with DNA-damaging agents, suggesting that low-dose combination regimens may potentially improve therapeutic efficacy while reducing toxicity [6]. These findings support the strategic exploration of NAMPT inhibitors as potential combination therapy agents rather than solely as monotherapies.

Orthotopic Xenograft Protocol for Pancreatic Cancer

Tumor Implantation and Study Design

The orthotopic patient-derived xenograft (PDX) model provides a clinically relevant platform for evaluating drug efficacy as it maintains the genomic complexity and microenvironmental aspects of the original tumor. The following protocol adapts established PDX methodologies for this compound studies in pancreatic cancer [7]:

Animal Selection: Utilize athymic nude (J:NU) or NSG mice (4-6 weeks old) as immunocompromised hosts. House animals under standard conditions (12-hour light/dark cycle) with ad libitum access to food and water. All procedures must receive prior IACUC approval.

Tumor Source: Obtain tumor tissue from either patient-derived pancreatic cancer samples or from established PDX lines maintained in donor mice. For the latter, euthanize tumor-bearing mice following approved protocols, excise tumors under sterile conditions, and remove any healthy pancreatic tissue from the tumor borders.

Tumor Slice Preparation: Embed tumor tissue in low-melting agarose and section using a Compresstome vibrating microtome with the following parameters: continuous mode, speed 8.4, oscillation 4.6, slice thickness 300 μm. Transfer tissue slices to ice-cold Hank's Balanced Salt Solution (HBSS) until implantation.

Orthotopic Implantation: Anesthetize mice using isoflurane anesthesia and create a left lateral abdominal incision to expose the pancreas. Using microscissors, create a small pocket in the pancreatic tissue and carefully implant one tumor slice per mouse. Close the pancreatic pocket using a pre-prepared absorbable suture loop (6-0 Vicryl recommended). Close the abdominal wall with non-absorbable suture and the skin with wound clips. Administer perioperative antibiotics (enrofloxacin) and analgesics (buprenorphine) according to institutional guidelines.

This compound Treatment and Monitoring

Randomization and Dosing Initiation: Allow 7-10 days for engraftment before randomizing mice into treatment and control groups (typically n=8-10 per group). Begin this compound treatment when tumors reach approximately 50-100 mm³ as measured by ultrasound.

Dosing Formulation: Prepare this compound solution in DMSO followed by dilution in appropriate vehicle (e.g., saline or PBS) with final DMSO concentration not exceeding 5%. The specific dosing regimen for this compound has not been explicitly detailed in the available literature, though studies have reported efficacy with daily administration for 21 days [1].

Tumor Monitoring: Monitor tumor growth weekly using high-frequency ultrasound imaging (e.g., VEVO 3100 system). Measure tumor dimensions in three planes and calculate volume using the formula: Volume = (Length × Width × Height) × π/6. Additionally, monitor animal weight twice weekly and observe for any signs of toxicity or distress.

Endpoint Criteria: Euthanize mice when tumors reach 1.5-2.0 cm in diameter or if mice show signs of distress (weight loss >20%, lethargy, difficulty breathing). Collect tumors for pharmacodynamic analyses, including NAD+ levels, PARP activity, and markers of apoptosis (cleaved caspase-3).

Signaling Pathways and Experimental Workflow

Molecular Mechanisms of this compound Action

Figure 1: Molecular mechanism of this compound action in cancer cells

The diagram illustrates the sequential molecular events following this compound treatment, culminating in cancer cell death through multiple synergistic pathways. The central mechanism involves NAMPT inhibition, which leads to NAD+ depletion and subsequent disruption of NAD+-dependent cellular processes. This disruption manifests in two primary consequences: (1) impaired DNA repair due to reduced PARP activity, resulting in accumulated DNA damage and G2 cell cycle arrest; and (2) metabolic collapse through diminished glycolytic flux and ATP depletion, triggering AMPK activation and mTOR inhibition. The convergence of these pathways ultimately induces apoptosis, the primary mode of cancer cell death observed with this compound treatment. Notably, the addition of NMN, the product of the NAMPT-catalyzed reaction, rescues NAD+ levels and reverses these effects, confirming the on-target activity of this compound [1] [6].

Orthotopic Xenograft Experimental Workflow

Figure 2: Experimental workflow for this compound evaluation in orthotopic PDX models

The experimental workflow outlines the sequential steps for evaluating this compound efficacy in orthotopic pancreatic cancer models. The process begins with tumor acquisition from either patient samples or established PDX lines, followed by precision slice preparation using a vibrating microtome. The orthotopic implantation phase involves surgical placement of tumor slices directly into the mouse pancreas, creating a more physiologically relevant model compared to subcutaneous implantation. After a recovery period of 7-10 days to allow for engraftment, mice are randomized into treatment groups based on baseline tumor measurements. The treatment phase involves daily administration of this compound for 21 days, with regular monitoring of tumor growth and animal health. Finally, comprehensive endpoint analyses are performed, including tumor measurement, collection for biomarker studies, and assessment of molecular pharmacodynamic markers such as NAD+ levels and PARP activity [1] [7].

Research Applications and Translational Relevance

The experimental data and protocols presented establish a foundation for targeted cancer therapy development using this compound in orthotopic xenograft models. The consistent demonstration of efficacy across multiple cancer types suggests that NAMPT inhibition represents a promising strategy for malignancies dependent on the NAD salvage pathway. The orthotopic pancreatic cancer model described offers particular translational relevance given the dismal prognosis and limited treatment options for pancreatic ductal adenocarcinoma, where this compound has demonstrated significant tumor growth reduction both as monotherapy and in combination with standard chemotherapeutic agents [1] [5].

For research applications, these protocols enable mechanistic studies of NAD metabolism in cancer, combination therapy screening, and biomarker identification for patient stratification. The pharmacodynamic markers described (NAD+ depletion, PARP inhibition, DNA damage accumulation) provide measurable endpoints for target engagement and drug activity assessment. Furthermore, the rescue experiments with NMN offer a critical control for confirming on-target activity in both in vitro and in vivo settings [1] [6].

Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers of sensitivity (such as NAPRT expression levels), and exploring rational combination therapies that leverage the DNA repair defects induced by NAD depletion. The orthotopic PDX model protocol presented here provides a clinically relevant platform for these investigations, potentially bridging the gap between preclinical findings and clinical application in pancreatic cancer and other solid malignancies.

References

- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Advances in NAD-Lowering Agents for Cancer Treatment [mdpi.com]

- 3. This compound - Potent Anticancer Agent Targeting Cancer ... [apexbt.com]

- 4. Next-Generation NAMPT Inhibitors Identified by Sequential ... [sciencedirect.com]

- 5. Preclinical efficacy of the novel competitive NAMPT ... [oncotarget.com]

- 6. Inhibition of nicotinamide phosphoribosyltransferase ... [nature.com]

- 7. Generation of orthotopic patient-derived xenograft models for ... [pmc.ncbi.nlm.nih.gov]

STF-118804: Mechanism of Action and Signaling Pathway

STF-118804 is a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway [1] [2]. Its mechanism leads to metabolic collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells, as illustrated in the following pathway diagram.

Efficacy and Metabolic Impact in PDAC Cell Lines

The following tables summarize the key quantitative findings from the cited preclinical study [1] [3].

Table 1: Cytotoxic Activity of this compound in PDAC Cell Lines (72-hour treatment)

| PDAC Cell Line | IC₅₀ (nM) | Assay Type | Key Characteristics |

|---|---|---|---|

| Panc-1 | Most Sensitive | MTT | Used for in vivo orthotopic model |